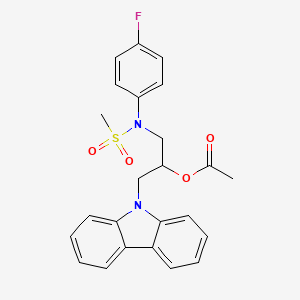
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is a complex organic compound that features a carbazole moiety, a fluorophenyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride as a reagent.
Sulfonamide Linkage Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride derivative.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate can undergo various types of chemical reactions:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The carbazole moiety is known to interact with serotonin receptors, which could be a potential target.
Materials Science: In OLEDs, the compound can act as an electron transport material, facilitating the movement of electrons through the device.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(N-(4-chlorophenyl)methylsulfonamido)propan-2-yl acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(9H-carbazol-9-yl)-3-(N-(4-methylphenyl)methylsulfonamido)propan-2-yl acetate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in the development of pharmaceuticals or electronic materials.
Properties
IUPAC Name |
[1-carbazol-9-yl-3-(4-fluoro-N-methylsulfonylanilino)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17(28)31-20(16-27(32(2,29)30)19-13-11-18(25)12-14-19)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPQEAZIFRWVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














